molecular formula C21H20N4O3 B2483414 N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-65-6

N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2483414
CAS No.: 864853-65-6
M. Wt: 376.416
InChI Key: LHUCQWQCDQJVLF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-24-17(20(26)22-11-10-14-6-8-15(28-2)9-7-14)13-16-19(24)23-18-5-3-4-12-25(18)21(16)27/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUCQWQCDQJVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure characterized by the presence of a pyrido-pyrimidine core with a methoxyphenethyl substituent. Its molecular formula is C20H18N4O3C_{20}H_{18}N_4O_3 and it has a molecular weight of 366.38 g/mol. The structural complexity allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to significant pharmacological effects. Notably, it has been investigated for its antiviral properties against SARS-CoV-2 by targeting the main protease (Mpro) of the virus.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against SARS-CoV-2. In vitro assays revealed that several derivatives could prevent viral growth by more than 90% at specific concentrations with minimal cytotoxic effects on Vero cells. Molecular docking studies indicated favorable interactions within the binding pocket of Mpro, suggesting that these compounds could serve as effective pan-coronavirus inhibitors .

Antitumor Effects

The compound's structural analogs have also been explored for their anticancer properties. Research indicates that similar pyrido-pyrimidine compounds possess significant antiproliferative effects against various cancer cell lines. These compounds have been reported to act as non-specific antiproliferative agents with tunable activity based on structural modifications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityMechanism
Nicotinamide Antioxidant, anti-inflammatoryInhibits NAD+ depletion
Pyrido[3,2-d]pyrimidines AntitumorInhibits Dipeptidyl Peptidase IV
Pyrido[2,3-d]pyrimidin-7(8H)-ones AnticancerTyrosine kinase inhibition

Case Studies

  • COVID-19 Inhibition : A study focusing on a series of pyrido-pyrimidine derivatives showed promising results in inhibiting SARS-CoV-2 replication in vitro. The majority of tested compounds demonstrated significant antiviral activity while maintaining low cytotoxicity levels .
  • Anticancer Research : Various derivatives have been synthesized and tested against different cancer cell lines. Results indicated that modifications in the substituents could enhance their antiproliferative effects while reducing toxicity towards normal cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer activity. For instance, related pyrrolo[2,3-d]pyrimidines have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A study demonstrated that specific derivatives showed potent inhibition of VEGFR-2, leading to reduced tumor growth and metastasis in mouse models of melanoma .

Anti-inflammatory Effects

Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. A study focused on pyrrolo derivatives indicated their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The dual inhibition of COX-1 and COX-2 was noted as a promising therapeutic strategy for managing inflammatory diseases .

Antimicrobial Activity

The synthesized derivatives of this compound have shown antimicrobial activity against various pathogens. For example, studies on similar oxadiazol derivatives highlighted their efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Synthesis Overview:

StepReaction TypeKey ReagentsConditions
1Cyclocondensation4-Methoxyphenethylamine + Pyrimidine derivativeHeat + Catalysts
2FunctionalizationAlkylation or acylation agentsMild heat + Solvent
3PurificationCrystallization or chromatographyStandard purification techniques

Case Study 1: Anticancer Efficacy

A notable case study involved the evaluation of a derivative of the compound in a melanoma model. The compound was administered to mice with established tumors. Results indicated a significant reduction in tumor volume compared to control groups, attributed to its action as a VEGFR-2 inhibitor .

Case Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit COX enzymes in vitro. The results showed that it significantly reduced prostaglandin synthesis, indicating its potential use as an anti-inflammatory agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.